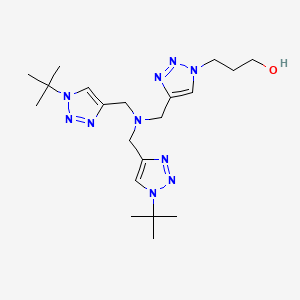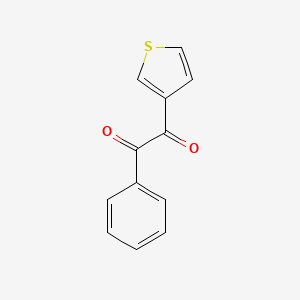
1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione
Overview
Description
1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C12H8O2S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives : 1-Phenylpropane-1,2-dione reacts with 1,2-ethanedithiol to form bis-1,3-dithiolane derivatives. This reaction is part of a broader study of α-dicarbonyl compounds' interactions with ethanedithiol and their steric structures (Arbuzov, Klimovitskii, Yuldasheva, & Sergeeva, 1973)(Arbuzov et al., 1973).
Optical Properties : Furanic and thiophenic ethane-1,2-diones, such as 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione, demonstrate promising optical properties. The length of their chains affects their electronic polarizability and hyperpolarizabilities (Lukes, Breza, Végh, Hrdlovič, & Laurinc, 2003)(Lukes et al., 2003).
Sensor Applications : A copper-selective poly(vinyl) chloride membrane electrode incorporating a derivative of 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione shows good selectivity against various metal ions, indicating its potential in selective sensing applications (Kopylovich, Mahmudov, & Pombeiro, 2011)(Kopylovich et al., 2011).
Pharmacological Potential : Derivatives of this compound, such as 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones, have shown potential anti-leishmanial and anti-fungal activities (Hussain, Zia-ur-Rehman, Zaheer, Ashraf, & Bolte, 2016)(Hussain et al., 2016).
Solar Cell Applications : The conjugated polymer PDTTTPD, which includes a thiophene unit similar to that in 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione, exhibits high crystallinity and thermal stability, making it suitable for use in solar cells (Chen et al., 2011)(Chen et al., 2011).
properties
IUPAC Name |
1-phenyl-2-thiophen-3-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-11(9-4-2-1-3-5-9)12(14)10-6-7-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIVGIXJNMZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







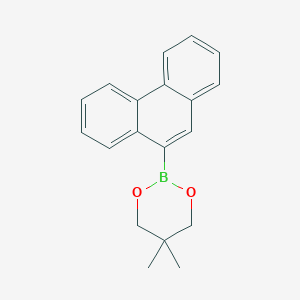
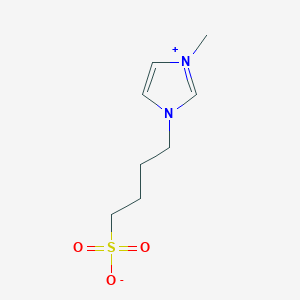
![6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B8180997.png)
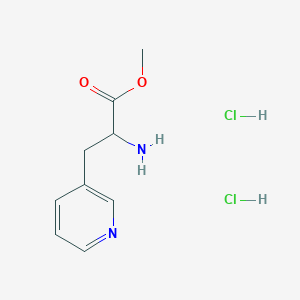
![6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde](/img/structure/B8181002.png)
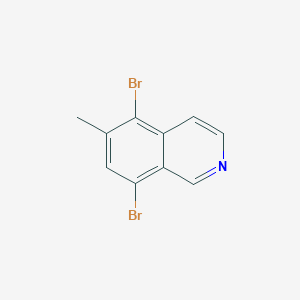
![4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8181037.png)

![1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d']bis([1,2,3]triazole)](/img/structure/B8181048.png)
